molecular formula C10H11N2O4D3 B602597 (s)-(-)-Carbidopa-d3 CAS No. 1276732-89-8

(s)-(-)-Carbidopa-d3

Cat. No. B602597
CAS RN: 1276732-89-8
M. Wt: 229.25
InChI Key:
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Description

(S)-(-)-Carbidopa-d3 is a stable isotope-labeled form of carbidopa, a drug used for the treatment of Parkinson's disease. This compound is commonly used in scientific research for various purposes, including studying the mechanism of action and physiological effects of carbidopa.

Scientific Research Applications

Immunomodulation

  • T Cell Activation and Autoimmunity : Carbidopa, commonly used for Parkinson's disease, has shown to inhibit T cell activation both in vitro and in vivo. This suggests its potential use in suppressing T cell-mediated pathologies beyond its traditional application (Zhu et al., 2017).

Cancer Research

  • Pancreatic and Liver Cancer : Studies indicate that Carbidopa can act as an activator of the aryl hydrocarbon receptor (AhR), leading to suppression of pancreatic and liver cancer. This is a novel application beyond its use in Parkinson's disease, suggesting a potential re-purposing for cancer treatment (Ogura et al., 2017).
  • Prostate Cancer : Carbidopa has been found to suppress prostate cancer via AhR-mediated ubiquitination and degradation of the androgen receptor. This represents a new approach for treating prostate cancer (Chen et al., 2020).

Biochemical Studies

  • Optoelectronic and Vibrational Properties : A quantum biochemical study was conducted on Carbidopa, focusing on its optoelectronic and vibrational properties, which are essential for understanding its mechanism of action at the molecular level (Gomes et al., 2017).

Metabolic Effects

  • Tryptophan Metabolism in Cancer Cells : Carbidopa alters tryptophan metabolism in breast cancer and melanoma cells. This alteration leads to the formation of a pro-proliferative metabolite, indole-3-acetonitrile, which might contribute to the ineffectiveness of Carbidopa in reducing incidences of breast cancer and melanoma in Parkinson’s disease patients (Duarte et al., 2019).

Pharmacokinetics

  • Extended-Release Formulations : Research on extended-release formulations of Carbidopa-Levodopa, such as IPX203, shows a longer duration of pharmacodynamic effect compared to immediate-release formulations. This can lead to better management of symptoms in Parkinson's disease (Modi et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (s)-(-)-Carbidopa-d3 involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "3,4-Dihydroxyphenylalanine-d3", "Methanesulfonic acid", "Thionyl chloride", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 3,4-Dihydroxyphenylalanine-d3 with methanesulfonic acid and thionyl chloride to form the corresponding methyl ester.", "Step 2: Hydrolysis of the methyl ester with sodium hydroxide to regenerate the carboxylic acid group.", "Step 3: Conversion of the carboxylic acid group to the corresponding acid chloride with thionyl chloride.", "Step 4: Reaction of the acid chloride with (s)-(-)-alpha-methylbenzylamine in the presence of sodium bicarbonate to form the desired (s)-(-)-Carbidopa-d3.", "Step 5: Purification of the crude product by extraction with ethyl acetate, followed by recrystallization from methanol and water." ] }

CAS RN

1276732-89-8

Molecular Formula

C10H11N2O4D3

Molecular Weight

229.25

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

28860-95-9 (unlabelled)

synonyms

3-[3,4-dihydroxy(2,5,6-D3)phenyl]-2-hydrazinyl-2-methylpropanoic acid

tag

Carbidopa Impurities

Origin of Product

United States

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